5-Methoxychroman-3-amine
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Overview
Description
5-Methoxychroman-3-amine is a heterocyclic compound with the molecular formula C10H13NO2. It is a derivative of chroman, featuring a methoxy group at the 5-position and an amine group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxychroman-3-amine typically involves the following steps:
Starting Material: The synthesis begins with chroman-3-one.
Methoxylation: The chroman-3-one undergoes methoxylation to introduce the methoxy group at the 5-position.
Amination: The methoxylated intermediate is then subjected to amination to introduce the amine group at the 3-position.
Industrial Production Methods
Industrial production methods for this compound may involve bulk synthesis techniques, including the use of catalysts and optimized reaction conditions to ensure high yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
5-Methoxychroman-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The methoxy and amine groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions for substitution reactions vary depending on the desired product but often involve catalysts and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce various amine derivatives .
Scientific Research Applications
5-Methoxychroman-3-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing complex organic molecules.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: The compound is utilized in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 5-Methoxychroman-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy and amine groups play crucial roles in binding to these targets, influencing various biochemical pathways. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Chroman-3-amine: Lacks the methoxy group at the 5-position.
5-Methoxychroman-4-one: Contains a ketone group instead of an amine group.
3-Formylchromone: Features a formyl group at the 3-position instead of an amine group.
Uniqueness
5-Methoxychroman-3-amine is unique due to the presence of both methoxy and amine groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in the synthesis of various biologically active compounds .
Properties
IUPAC Name |
5-methoxy-3,4-dihydro-2H-chromen-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-12-9-3-2-4-10-8(9)5-7(11)6-13-10/h2-4,7H,5-6,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHODZRKJYJILTL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CC(CO2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80552714 |
Source
|
Record name | 5-Methoxy-3,4-dihydro-2H-1-benzopyran-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80552714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110927-03-2 |
Source
|
Record name | 5-Methoxy-3,4-dihydro-2H-1-benzopyran-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80552714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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